molecular formula C17H14N2O2 B1279816 Benzyl 2-aminoquinoline-6-carboxylate CAS No. 863492-35-7

Benzyl 2-aminoquinoline-6-carboxylate

Cat. No.: B1279816
CAS No.: 863492-35-7
M. Wt: 278.3 g/mol
InChI Key: VOFYVHYVYNIJOK-UHFFFAOYSA-N
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Description

Benzyl 2-aminoquinoline-6-carboxylate is a heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and are used in various therapeutic applications. The compound features a quinoline core with an amino group at the 2-position and a carboxylate group at the 6-position, along with a benzyl group attached to the carboxylate.

Biochemical Analysis

Biochemical Properties

Benzyl 2-aminoquinoline-6-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of certain kinases, which are enzymes that transfer phosphate groups to specific substrates. This inhibition can affect signaling pathways and cellular processes. Additionally, this compound binds to proteins involved in DNA replication and repair, influencing the stability and integrity of genetic material .

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can activate or inhibit specific signaling pathways, leading to changes in cell proliferation, differentiation, and apoptosis. It also affects the expression of genes involved in cell cycle regulation, stress response, and metabolic pathways .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, this compound can inhibit enzyme activity by binding to the active site or allosteric sites, preventing substrate binding or catalysis. It can also activate enzymes by inducing conformational changes that enhance their activity. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions but may degrade over time, leading to reduced efficacy. Long-term exposure to this compound can result in adaptive cellular responses, such as changes in gene expression and metabolic pathways .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced cell proliferation and reduced inflammation. At high doses, this compound can cause toxic or adverse effects, including cell death and organ damage. Threshold effects have been observed, where a specific dosage range elicits a significant biological response, while doses outside this range have minimal or no effect .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, this compound can inhibit enzymes involved in glycolysis, leading to altered glucose metabolism. It can also affect the activity of enzymes in the tricarboxylic acid cycle and oxidative phosphorylation, influencing energy production and cellular respiration .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and localization. For instance, this compound can be transported across cell membranes by specific transporters, allowing it to reach its target sites. It can also bind to proteins that regulate its distribution within cellular compartments, influencing its accumulation and activity .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, this compound may localize to the nucleus, where it interacts with DNA and nuclear proteins, affecting gene expression and DNA repair. It can also be targeted to mitochondria, influencing mitochondrial function and energy production .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 2-aminoquinoline-6-carboxylate typically involves the formation of the quinoline ring followed by functionalization at specific positions. One common method is the Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds in the presence of acidic or basic catalysts . Another method is the Skraup synthesis, which uses glycerol, aniline, and sulfuric acid as reagents .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes using optimized reaction conditions to ensure high yield and purity. Catalysts such as p-toluenesulfonic acid or other acidic catalysts are often used to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-aminoquinoline-6-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, alkylating agents, and nucleophiles.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the reagents used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl 2-aminoquinoline-6-carboxylate is unique due to its specific functional groups, which confer distinct chemical and biological properties. The presence of the benzyl group and the amino and carboxylate groups at specific positions on the quinoline ring allows for unique interactions with biological targets, making it a valuable compound for research and development .

Properties

IUPAC Name

benzyl 2-aminoquinoline-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O2/c18-16-9-7-13-10-14(6-8-15(13)19-16)17(20)21-11-12-4-2-1-3-5-12/h1-10H,11H2,(H2,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOFYVHYVYNIJOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C2=CC3=C(C=C2)N=C(C=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00465195
Record name Benzyl 2-aminoquinoline-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00465195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

863492-35-7
Record name Benzyl 2-aminoquinoline-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00465195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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